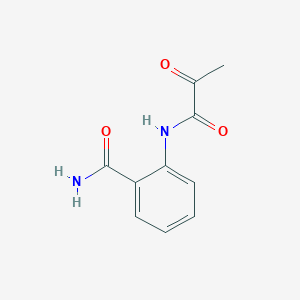

2-Pyruvoylaminobenzamide

Description

Properties

CAS No. |

18326-62-0 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

2-(2-oxopropanoylamino)benzamide |

InChI |

InChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15) |

InChI Key |

RRSJLGLCJLRXGJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |

Canonical SMILES |

CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |

Other CAS No. |

18326-62-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Bioactive Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. While the specific compound 2-(2-oxopropanoylamino)benzamide, also known as N-(2-carbamoylphenyl)pyruvamide, is not prominently featured in existing scientific literature, the broader class of benzamide derivatives has been the subject of extensive research. This guide provides an in-depth overview of the discovery, origin, and therapeutic potential of various classes of bioactive benzamide derivatives, highlighting their diverse applications in drug discovery and development.

The versatility of the benzamide structure allows for facile chemical modification, enabling the synthesis of large libraries of compounds for screening against various biological targets. This has led to the discovery of benzamide derivatives with a wide range of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. This guide will delve into specific examples of these derivatives, presenting key data, experimental protocols, and the signaling pathways they modulate.

Key Classes of Bioactive Benzamide Derivatives

The following sections explore several classes of benzamide derivatives that have been discovered and developed for various therapeutic applications.

N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs as Pancreatic β-cell Protective Agents

Discovery and Origin:

A novel series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were designed and synthesized to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the pathogenesis of diabetes.[1][2] The design of these compounds was initiated from a 1,2,3-triazole derivative, which showed β-cell protective activity but had limitations in terms of potency and solubility. By replacing the triazole pharmacophore with a glycine-like amino acid scaffold, researchers identified a lead compound, WO5m, with significantly improved potency and water solubility.[1][2]

Quantitative Data:

The biological activity of these analogs was quantified by their half-maximal effective concentration (EC50) for β-cell protection against ER stress.

| Compound | Maximal Activity (%) | EC50 (µM) |

| WO5m | 100 | 0.1 ± 0.01 |

Experimental Protocols:

General Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs:

-

Preparation of Benzoylglycine: Substituted benzoic acids are coupled with corresponding ethyl glycinates in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to yield a benzoylglycine ester.

-

Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of lithium hydroxide (LiOH) in ethanol to afford the key intermediate, benzoylglycine.

-

Amide Coupling: The benzoylglycine is then reacted with various substituted benzylamines in dichloromethane using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) as a coupling agent to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.[1]

Experimental Workflow for Synthesis:

N-(2-pyrimidinylamino)benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

Discovery and Origin:

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A novel series of N-(2-pyrimidinylamino)benzamide derivatives were designed and synthesized as potent inhibitors of this pathway.[3] Many of the synthesized compounds exhibited more potent inhibitory effects on the Hh signaling pathway than the FDA-approved drug, vismodegib.[3]

Quantitative Data:

The inhibitory activity of these compounds on the Hedgehog signaling pathway was determined by their half-maximal inhibitory concentration (IC50).

| Compound | Hedgehog Pathway IC50 (nM) |

| 6a | < 10 |

| Vismodegib | 28 |

Signaling Pathway:

The Hedgehog signaling pathway is initiated by the binding of the Hh ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent gene expression. The N-(2-pyrimidinylamino)benzamide derivatives inhibit this pathway, though the exact target within the pathway for this class of compounds is often SMO.

2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides as Antitubulin Agents

Discovery and Origin:

In a screening program for antiproliferative compounds, 2-cinnamamido-5-iodobenzamide was identified as an inhibitor of leukemia cell line proliferation.[4] This led to the synthesis and evaluation of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[4][5] Further studies, including COMPARE analysis and effects on tubulin polymerization, revealed that these compounds act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]

Quantitative Data:

The antiproliferative activity of these compounds was evaluated against a panel of cancer cell lines, with the concentration required for 50% inhibition of cell growth (GI50) being a key metric.

| Compound | Cancer Cell Line | GI50 (µM) |

| 17t | Leukemia (K-562) | < 0.01 |

| 17u | Leukemia (K-562) | 0.013 |

Experimental Protocols:

General Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides:

-

(E)-3-phenylacrylic acids are treated with thionyl chloride to form the corresponding acid chlorides.

-

The acid chlorides are then reacted with appropriate anthranilamide derivatives in pyridine to yield the final 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[4]

Mechanism of Action Workflow:

The benzamide scaffold remains a cornerstone of modern drug discovery, continually yielding novel compounds with significant therapeutic potential. The examples presented in this guide—from β-cell protective agents to potent anticancer compounds—underscore the remarkable chemical tractability and biological versatility of this structural class. While the specific compound 2-(2-oxopropanoylamino)benzamide is not well-documented, the broader family of benzamide derivatives offers a rich field of study for researchers, scientists, and drug development professionals. Future research into novel benzamide analogs is likely to continue to expand the boundaries of therapeutic intervention for a wide range of diseases.

References

- 1. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxopropanenitrile oxide | C3H3NO2 | CID 14315611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Pyruvoylaminobenzamide and Its Structural Analogs

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain limited to no specific information on the biological activity of 2-Pyruvoylaminobenzamide. This guide will, therefore, focus on the extensively studied biological activities of its close structural analogs, primarily 2-aminobenzamide derivatives. The information presented herein pertains to these derivatives and should not be directly extrapolated to this compound without further experimental validation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, antimicrobial, and anticancer activities of 2-aminobenzamide derivatives.

Synthesis of 2-Aminobenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with various amines. This reaction can be carried out using both conventional heating and microwave-assisted methods, with the conventional approach often yielding better results.[1] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent elimination of carbon dioxide to form the final 2-aminobenzamide derivative.[1]

Antimicrobial Activity of 2-Aminobenzamide Derivatives

Several novel 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[1][2]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of selected 2-aminobenzamide derivatives was assessed using the agar well diffusion method, with the diameter of the inhibition zone indicating the extent of antimicrobial efficacy.[1]

| Compound | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Escherichia coli (mm) | Saccharomyces cerevisiae (mm) | Aspergillus fumigatus (mm) | Candida albicans (mm) |

| 1 | 13 | 14 | 12 | 11 | 14 | 16 | 13 |

| 2 | 15 | 16 | 13 | 12 | 16 | 18 | 15 |

| 3 | 12 | 13 | 11 | 10 | 13 | 15 | 12 |

| 5 | 18 | 19 | 17 | 16 | 20 | 22 | 18 |

| 7 | 14 | 15 | 12 | 11 | 15 | 17 | 14 |

| Ampicillin | 25 | 28 | - | - | - | - | - |

| Clotrimazole | - | - | - | - | 22 | 20 | 24 |

Data extracted from a study by Mabkhot et al. (2014).[1] The concentration of the tested compounds was 25 µg/mL.

Among the tested compounds, derivative 5 exhibited the most significant antimicrobial activity, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and good to moderate activity against other tested bacterial and fungal strains.[1]

Experimental Protocol: Agar Well Diffusion Method

The following protocol outlines the agar well diffusion method used for determining the antimicrobial activity of the synthesized 2-aminobenzamide derivatives.[1]

-

Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized by autoclaving.

-

Inoculation: The sterile agar medium is poured into sterile Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Application of Test Compounds: A defined volume of the test compound solution (e.g., 25 µg/mL in DMSO) is added to each well. A control well with the solvent (DMSO) is also prepared.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Anticancer Activity of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds with potent anticancer activity.[3][4] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) generation and the inhibition of key enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[3][4]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of novel benzamide derivatives has been evaluated against various human cancer cell lines.

| Compound | HCT116 (IC50, µM) | DLD-1 (IC50, µM) | SW480 (IC50, µM) | NCM460 (IC50, µM) |

| 13f | 0.30 | 2.83 | >50 | 17.61 |

| Olaparib | 0.21 | 0.35 | 0.42 | 1.89 |

Data for compound 13f and the reference drug Olaparib are from a study on benzamide derivatives as PARP-1 inhibitors.[4] NCM460 is a normal human colon epithelial cell line.

Compound BJ-13 , another benzamide derivative, has shown potent antiproliferative activity against gastric cancer cells, primarily through the induction of ROS-mediated mitochondrial dysfunction and apoptosis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test benzamide derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

While specific biological data for this compound remains elusive, its structural analogs, the 2-aminobenzamide derivatives, have demonstrated significant potential as antimicrobial and anticancer agents. The research highlighted in this guide underscores the importance of the benzamide scaffold in the design of novel therapeutic compounds. Further investigation is warranted to synthesize and evaluate the biological activity of this compound to determine its specific pharmacological profile and potential applications in drug discovery and development.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 2-Pyruvoylaminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Pyruvoylaminobenzamide, a molecule of interest in chemical and pharmaceutical research. This document collates available computed data and outlines detailed experimental protocols for the determination of its key chemical and physical characteristics. Furthermore, it explores the potential biological activities and associated signaling pathways based on related compounds, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula C₁₀H₁₀N₂O₃. Its structure, featuring a benzamide moiety linked to a pyruvoyl group, suggests potential for diverse chemical interactions and biological activities. Understanding its physicochemical properties is fundamental for any application, from designing synthetic routes to predicting its behavior in biological systems. This guide aims to provide a detailed summary of these properties, supported by established experimental methodologies.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. To date, specific experimentally determined values for properties such as melting and boiling points have not been widely reported in the literature. For comparative purposes, the experimental data for the parent compound, benzamide, are also included.

Table 1: Physicochemical Properties of this compound and Benzamide

| Property | This compound (Computed) | Benzamide (Experimental) |

| Molecular Formula | C₁₀H₁₀N₂O₃ | C₇H₇NO |

| Molecular Weight | 206.20 g/mol [1] | 121.14 g/mol |

| Melting Point | Not available | 125-128 °C |

| Boiling Point | Not available | 288 °C |

| XLogP3 | 0.2 | 0.64 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 1 |

| Rotatable Bond Count | 3 | 1 |

| Topological Polar Surface Area | 89.3 Ų | 43.1 Ų |

| Solubility in Water | Not available | 13.5 g/L at 25°C |

| Solubility in Ethanol | Not available | Soluble (50 mg/mL) |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

-

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

-

Apparatus: Analytical balance, vials, magnetic stirrer, temperature-controlled shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the solute in the clear filtrate is determined using a suitable analytical method.

-

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

-

Apparatus: pH meter, potentiometric titrator or UV-Vis spectrophotometer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel or vials, mechanical shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic effects.

Antimicrobial Activity

Research has shown that some 2-aminobenzamide derivatives exhibit antimicrobial properties. The mechanism of action is thought to involve the disruption of microbial cellular processes. The specific structural features of these derivatives play a crucial role in their activity.

Signaling Pathway Considerations

Given the structural motifs present in this compound, it is plausible that it could interact with various cellular signaling pathways. While direct evidence is lacking, we can hypothesize potential interactions based on the activities of related compounds. The following diagrams illustrate general experimental workflows and a hypothetical signaling pathway that could be investigated.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While computed data offers valuable insights, experimental validation is crucial for a complete understanding of this compound. The exploration of the biological activities of related 2-aminobenzamide derivatives suggests that this compound may also possess interesting pharmacological properties. Further research is warranted to elucidate its specific biological mechanisms and potential therapeutic applications. The methodologies and information presented herein serve as a foundational resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 2-Pyruvoylaminobenzamide: Natural Sources, Synthesis, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyruvoylaminobenzamide is a naturally occurring small molecule identified as a secondary metabolite of certain fungi. This technical guide provides a comprehensive overview of its known natural sources, a proposed synthetic pathway, and an exploration of its potential biological activities based on the activities of structurally related compounds. Due to the limited specific experimental data available for this compound in the current literature, this document also outlines suggested experimental workflows for its isolation, synthesis, and biological characterization. All quantitative data for related compounds is presented in structured tables, and key experimental processes are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, with the chemical formula C₁₀H₁₀N₂O₃, is a benzamide derivative characterized by a pyruvoyl group attached to an aminobenzamide scaffold.[1] Its presence has been reported in the fungal species Fusarium sambucinum and Hypomyces aurantius, indicating its role as a secondary metabolite in these organisms.[1] While the specific biological function of this compound in its natural producers and its potential pharmacological activities are not yet extensively studied, its structural similarity to other biologically active benzamides suggests it may possess interesting therapeutic properties. This guide aims to consolidate the available information and provide a framework for future investigation.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of this compound is provided in the table below. This data is primarily derived from computational models and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | PubChem |

| Molecular Weight | 206.20 g/mol | PubChem |

| IUPAC Name | 2-(2-oxopropanoylamino)benzamide | PubChem |

| XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 206.06914219 Da | PubChem |

| Monoisotopic Mass | 206.06914219 Da | PubChem |

| Topological Polar Surface Area | 89.3 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 288 | PubChem |

Natural Sources

This compound has been identified as a secondary metabolite in the following fungal species:

-

Fusarium sambucinum : A plant-pathogenic fungus known to produce a diverse array of secondary metabolites, including mycotoxins and other bioactive compounds.[2][3][4]

-

Hypomyces aurantius : A parasitic fungus that grows on other fungi, often referred to as "polypore mould."[5][6]

Proposed Isolation Protocol from Fungal Cultures

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology for the extraction and purification of fungal secondary metabolites can be proposed. This workflow is illustrated in the diagram below.

Caption: Proposed workflow for the isolation and purification of this compound from fungal cultures.

Synthesis

A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of amides. The proposed synthesis involves the acylation of 2-aminobenzamide with pyruvic acid or an activated derivative thereof.

Proposed Synthetic Protocol

A potential two-step synthesis is outlined below, starting from the commercially available 2-aminobenzamide.

Caption: A proposed synthetic workflow for this compound.

Potential Biological Activities

Direct experimental data on the biological activity of this compound is currently lacking. However, the activities of structurally related benzamide and 2-aminobenzamide derivatives can provide insights into its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of benzamide derivatives.[7][8][9][10] For instance, certain novel pyrimidine derivatives containing an amide moiety have shown significant antifungal activity against various plant pathogens.[8] A series of 2-aminobenzamide derivatives synthesized from isatoic anhydride exhibited moderate to good antibacterial and antifungal activity against a panel of microorganisms.[7]

The table below summarizes the reported minimum inhibitory concentrations (MIC) for some benzamide derivatives against various bacterial strains.

| Compound Class | Organism | MIC (µM) | Reference |

| N-pyrazinylbenzamides | Mycobacterium tuberculosis | >100 | [11] |

| Ciprofloxacin-PAMAM conjugate | Staphylococcus aureus | 16-64 µg/mL | [12][13] |

| Ciprofloxacin-PAMAM conjugate | Salmonella enterica | 8 µg/mL | [13] |

Cytotoxic Activity

Several 2-aminobenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, some newly synthesized 2-aminobenzamide derivatives containing a benzothiazole moiety exhibited cytotoxicity toward A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines.[14]

The following table presents the IC₅₀ values for selected benzamide derivatives against human tumor cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminobenzamide derivative 3a | A549 | 24.59 | [14] |

| 2-Aminobenzamide derivative 3c | A549 | 29.59 | [14] |

| Ruthenium(II) complex with 2-benzoylpyridine-derived thiosemicarbazone | UACC-62 | Selective cytocidal effect | [15] |

| 2-Acetylpyridine thiosemicarbazones | RT2 (glioma) | 0.0014 - 0.024 | [16] |

| 2-Acetylpyridine thiosemicarbazones | T98 (glioma) | 0.001 - 0.050 | [16] |

Future Directions and Conclusion

This compound represents an understudied natural product with potential for further scientific investigation. The immediate research priorities should include:

-

Development of a robust isolation and purification protocol from its known fungal sources, Fusarium sambucinum and Hypomyces aurantius.

-

Establishment of a reliable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

-

Systematic screening for biological activities , including antimicrobial, antifungal, cytotoxic, and other relevant pharmacological assays.

-

Investigation of its mechanism of action for any identified biological activities, including the elucidation of potential signaling pathway involvement.

This technical guide provides a foundational resource for researchers interested in this compound. While direct experimental data on this compound is scarce, the information on its natural sources and the activities of related compounds, coupled with the proposed experimental workflows, offers a clear path forward for its scientific exploration. The structured data and visual diagrams presented herein are intended to facilitate this endeavor.

References

- 1. This compound | C10H10N2O3 | CID 12917726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering metabolite changes of potato Fusarium sambucinum infection based on a UPLC-Q-TOF metabonomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypomyces aurantius (Orange polypore mould) | Humboldt Life | Lost Coast Outpost | Humboldt County News [lostcoastoutpost.com]

- 6. Hypomyces - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ruthenium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones with cytotoxic activity against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Pyruvoylaminobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyruvoylaminobenzamide is a small molecule belonging to the broader class of benzamides, a chemical scaffold known for its diverse pharmacological activities. While extensive research has been conducted on various benzamide derivatives, leading to the development of numerous therapeutic agents, publicly available information on the specific biological targets and mechanism of action of this compound is currently limited. This document aims to provide a comprehensive overview of the known information regarding this compound, placed within the context of the wider therapeutic landscape of benzamide-containing compounds. Due to the scarcity of specific data for this compound, this guide will also explore the potential therapeutic avenues that could be investigated for this molecule based on the activities of structurally related compounds.

Chemical Identity of this compound

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula C₁₀H₁₀N₂O₃.[1] Its structure features a benzamide core substituted with a pyruvoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 206.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-oxopropanoylamino)benzamide | PubChem[1] |

| CAS Number | 18326-62-0 | PubChem[1] |

Current State of Research on this compound

Potential Therapeutic Arenas Based on the Benzamide Scaffold

The benzamide chemical moiety is a well-established pharmacophore present in a wide array of approved drugs with diverse mechanisms of action. This suggests that this compound could potentially interact with a variety of biological targets. The following sections explore therapeutic areas where other benzamide derivatives have shown significant activity. These areas could serve as a starting point for future investigations into the therapeutic potential of this compound.

Central Nervous System Disorders

Benzamides are well-known for their antipsychotic and antiemetic properties, primarily through the antagonism of dopamine D2 receptors. Sulpiride and amisulpride are notable examples. It is conceivable that this compound could exhibit affinity for dopamine or other neurotransmitter receptors.

Pain Management

Certain benzamide derivatives have been developed as potent, state-dependent sodium channel blockers for the treatment of neuropathic pain. The voltage-gated sodium channels are critical in the pathophysiology of chronic pain, and molecules that modulate their activity are of significant therapeutic interest.

Oncology

The benzamide structure is also found in several anticancer agents. For instance, some N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, enzymes that are often dysregulated in cancer. These compounds have demonstrated anti-inflammatory and anticancer effects.

Metabolic Disorders

Recent research has uncovered novel benzamide analogs that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. These compounds show promise as a new modality for diabetes treatment.

Proposed Experimental Workflow for Target Identification

To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following workflow outlines potential initial steps for researchers.

References

The Enigmatic Profile of 2-Pyruvoylaminobenzamide: A Review of a Sparse Landscape and the Broader Potential of its 2-Aminobenzamide Core

A comprehensive review of the scientific literature reveals a notable scarcity of specific data on 2-Pyruvoylaminobenzamide (2-PAB), a molecule with the chemical formula C10H10N2O3. While its fundamental chemical properties are documented, a deep history of its discovery, synthesis, and biological activity remains largely unpublished. This technical guide will summarize the available information on 2-PAB and broaden its scope to explore the rich and varied therapeutic landscape of its parent structure, 2-aminobenzamide, and its derivatives, which have been the subject of extensive research and development.

This compound: A Molecule in the Shadows

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is a small molecule with a molecular weight of 206.20 g/mol .[1] Its structure features a pyruvoyl group attached to the amino group of a benzamide moiety. The PubChem database indicates its natural occurrence in organisms such as Fusarium sambucinum and Hypomyces aurantius.[1] Beyond these basic facts, the scientific literature is largely silent on 2-PAB. There are no prominent studies detailing its synthesis, specific biological targets, or potential therapeutic applications. This lack of information suggests that 2-PAB may be a novel or under-investigated compound, representing a potential area for future research.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10N2O3 | PubChem[1] |

| Molecular Weight | 206.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-oxopropanoylamino)benzamide | PubChem[1] |

| SMILES | CC(=O)C(=O)NC1=CC=CC=C1C(=O)N | PubChem[1] |

| InChI | InChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15) | PubChem[1] |

The 2-Aminobenzamide Scaffold: A Foundation for Diverse Biological Activity

In contrast to the obscurity of 2-PAB, its core structure, 2-aminobenzamide, is a well-established pharmacophore in drug discovery. The versatility of the 2-aminobenzamide scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities.

Synthesis of 2-Aminobenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride.[2] This approach involves the reaction of isatoic anhydride with various amines, which can be achieved through conventional heating or microwave-assisted methods.[2] The latter often provides the advantages of shorter reaction times and higher yields.

Figure 1. General synthesis workflow for 2-aminobenzamide derivatives.

Antimicrobial and Antifungal Activity

A significant area of investigation for 2-aminobenzamide derivatives has been their potential as antimicrobial agents. Studies have shown that certain derivatives exhibit potent activity against various bacterial and fungal strains.[2] For example, some synthesized compounds have demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[2] The proposed mechanism for this antimicrobial activity involves the presence of a specific pharmacophore that can be influenced by tautomeric forms of the molecule.[2]

Anticancer and Kinase Inhibition

The 2-aminobenzamide scaffold has also been explored for its potential in cancer therapy. Researchers have designed and synthesized novel derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[3] This dual-inhibition strategy aims to synergistically enhance antitumor effects and overcome drug resistance.[3] For instance, certain 2-aminopyridine-based derivatives have shown potent inhibitory activity against CDK9 and HDAC1, leading to apoptosis and cell cycle arrest in cancer cell lines.[3]

Furthermore, derivatives of the related 2-aminopyrimidine structure have been investigated as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in tumorigenesis.[4] These inhibitors have been shown to reduce the expression of anti-apoptotic proteins and promote apoptosis in leukemia cells.[4]

Other Therapeutic Areas

The versatility of the benzamide structure extends to other therapeutic areas as well. For example, various benzamide derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities for potential agricultural applications.[5]

Conclusion: Unexplored Territory and a Promising Foundation

Figure 2. Relationship between 2-PAB and 2-aminobenzamide derivatives.

References

- 1. This compound | C10H10N2O3 | CID 12917726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-Pyruvoylaminobenzamide In Vitro Assays

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of publicly available scientific literature and databases, we must report that there are currently no specific in vitro assay protocols or quantitative data published for the compound 2-Pyruvoylaminobenzamide in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition or any other related biological activity. Our extensive investigation did not yield any studies detailing its mechanism of action, IC50 values, or its effects on the kynurenine pathway.

Therefore, it is not possible to provide detailed, specific application notes, experimental protocols, or quantitative data tables for this compound as requested.

However, to support researchers interested in evaluating the potential IDO1 inhibitory activity of this compound or other novel compounds, we are providing a set of generalized, yet detailed, protocols for both enzymatic and cell-based in vitro assays commonly used in the field of IDO1 inhibitor discovery. These protocols are based on established methodologies and can be adapted for the screening and characterization of new chemical entities.

General Protocols for In Vitro IDO1 Inhibition Assays

The primary mechanism of IDO1 involves the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Therefore, the majority of in vitro assays for IDO1 inhibitors focus on quantifying the reduction in kynurenine production in the presence of a test compound.

Enzymatic (Cell-Free) IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1).

Objective: To determine the direct inhibitory effect of a test compound on the activity of purified IDO1 enzyme.

Principle: The assay measures the production of kynurenine from the substrate L-tryptophan by rhIDO1. The concentration of kynurenine is determined spectrophotometrically after a chemical reaction with Ehrlich's reagent, which forms a yellow-colored product.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

-

Recombinant Human IDO1 (rhIDO1): Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

-

L-Tryptophan (Substrate): Prepare a stock solution in assay buffer. The final concentration is often set at or near the Km value for IDO1.

-

Cofactor Solution: A solution containing L-ascorbic acid (e.g., 20 mM) and methylene blue (e.g., 10 µM) in assay buffer to maintain the heme iron of IDO1 in its active ferrous state.

-

Catalase: To remove hydrogen peroxide that can damage the enzyme.

-

Test Compound (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Stop Reagent: 30% (w/v) Trichloroacetic Acid (TCA).

-

Ehrlich's Reagent: p-Dimethylaminobenzaldehyde in acetic acid.

-

-

Assay Procedure (96-well plate format): a. To each well, add the assay components in the following order:

- Assay Buffer

- Test compound at various concentrations (or vehicle control, e.g., DMSO).

- rhIDO1 enzyme. b. Pre-incubate the plate at 37°C for 10-15 minutes. c. Initiate the enzymatic reaction by adding the L-Tryptophan and Cofactor Solution. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding the Stop Reagent (TCA). This will precipitate the enzyme. f. Centrifuge the plate to pellet the precipitated protein. g. Transfer the supernatant to a new 96-well plate. h. Add Ehrlich's Reagent to each well. i. Incubate at room temperature for 10-20 minutes to allow for color development. j. Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis:

-

Construct a standard curve using known concentrations of kynurenine.

-

Convert the absorbance values of the samples to kynurenine concentrations using the standard curve.

-

Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Workflow for Enzymatic IDO1 Inhibition Assay

Caption: Workflow for a typical enzymatic IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

Objective: To evaluate the inhibitory effect of a test compound on IDO1 activity in a cellular environment.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity.

Experimental Protocol:

-

Cell Culture and IDO1 Induction: a. Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate growth medium. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. c. Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.

-

Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. b. Remove the IFN-γ containing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation and Sample Collection: a. Incubate the plate at 37°C in a CO2 incubator for 24-72 hours. b. After incubation, collect the cell culture supernatant for kynurenine measurement.

-

Kynurenine Measurement: a. The kynurenine concentration in the supernatant can be measured using the same colorimetric method with Ehrlich's reagent as described in the enzymatic assay. b. Alternatively, more sensitive and specific methods like HPLC or LC-MS/MS can be used for kynurenine quantification.

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

It is also advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed reduction in kynurenine is not due to cytotoxicity of the compound.

-

IDO1 Signaling Pathway and Inhibition

Caption: Simplified diagram of IDO1 inhibition.

Data Presentation

As no quantitative data for this compound is available, we are providing a template for how such data would be structured for clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Parameter | Value (µM) |

| Enzymatic IDO1 Assay | IC50 | [No Data] |

| Cell-Based IDO1 Assay | IC50 | [No Data] |

| Cell Viability Assay | CC50 | [No Data] |

Note: The protocols provided above are generalized and will require optimization for specific experimental conditions, including cell lines, enzyme concentrations, and incubation times. It is highly recommended to include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control in all assays to validate the experimental setup.

We trust that these generalized protocols will be a valuable resource for initiating the in vitro evaluation of this compound and other potential IDO1 inhibitors. We will continue to monitor the scientific literature and will update this document should any relevant data on this compound become available.

Application Notes and Protocols: Cell-Based Assays for Screening 2-Pyruvoylaminobenzamide Activity on the IDO1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.[1][3] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, impair T-cell proliferation and function.[4] Consequently, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[1][3]

2-Pyruvoylaminobenzamide (2-PAB) is a small molecule whose biological activities are not yet fully characterized. These application notes provide detailed protocols for robust cell-based assays to screen and characterize the potential inhibitory activity of 2-PAB on the IDO1 pathway. The primary endpoint of these assays is the quantification of kynurenine production in cell culture, a direct indicator of IDO1 enzymatic activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and the general workflow for the cell-based screening assay.

Caption: IDO1 metabolizes tryptophan to kynurenine, suppressing T-cell function.

Caption: Workflow for the cell-based IDO1 inhibition assay.

Experimental Protocols

Protocol 1: Colorimetric Measurement of Kynurenine in Cell Culture

This protocol describes a widely used method to screen for IDO1 inhibitors by measuring kynurenine concentration in the supernatant of IFN-γ-stimulated cells.[5]

A. Materials and Reagents

-

Cell Line: SKOV-3 (human ovarian cancer cell line) or HeLa (human cervical cancer cell line). These cells are known to express IDO1 upon IFN-γ stimulation.[3][6]

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Recombinant Human IFN-γ: For induction of IDO1 expression.

-

This compound (2-PAB): Test compound.

-

Positive Control: Epacadostat (a known potent IDO1 inhibitor).

-

L-Kynurenine: For standard curve generation.

-

Trichloroacetic Acid (TCA): 30% (w/v) solution.

-

p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: 2% (w/v) in acetic acid.

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 480 nm.

B. Experimental Procedure

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Include wells with no IFN-γ as a negative control.

-

Compound Treatment: Prepare serial dilutions of 2-PAB in culture medium. Add the desired concentrations of 2-PAB to the IFN-γ-stimulated cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Epacadostat at various concentrations).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

Kynurenine Standard Curve: Prepare a standard curve of L-kynurenine in culture medium, with concentrations ranging from 0 to 200 µM.

-

Supernatant Collection: After incubation, carefully collect 75 µL of supernatant from each well and transfer to a new 96-well plate.

-

Protein Precipitation: Add 15 µL of 30% TCA to each well containing the supernatant to precipitate proteins. Incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[5]

-

Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[5]

-

Color Development: Transfer 75 µL of the clear supernatant to a new 96-well plate. Add 75 µL of 2% p-DMAB reagent to each well.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.

C. Data Analysis

-

Calculate the concentration of kynurenine in each sample using the linear regression equation derived from the L-kynurenine standard curve.

-

Determine the percent inhibition of IDO1 activity for each concentration of 2-PAB using the following formula: % Inhibition = 100 * (1 - ([Kyn]Sample - [Kyn]No IFN-γ) / ([Kyn]Vehicle - [Kyn]No IFN-γ))

-

Plot the percent inhibition against the log concentration of 2-PAB to determine the IC50 value (the concentration at which 50% of IDO1 activity is inhibited).

Protocol 2: T-Cell Co-culture Assay for Immunomodulatory Effects

This assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation.

A. Materials and Reagents

-

All materials from Protocol 1.

-

T-Cell Line: Jurkat cells or primary human Peripheral Blood Mononuclear Cells (PBMCs).

-

T-Cell Activation Reagents: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).

-

Proliferation Assay Kit: e.g., CFSE or BrdU-based kits.

B. Experimental Procedure

-

IDO1 Induction and Treatment: Seed and treat IDO1-expressing cells (e.g., SKOV-3) with IFN-γ and 2-PAB as described in Protocol 1 (Steps 1-3).

-

Co-culture: After 24 hours of treatment, add Jurkat T-cells or PBMCs to the wells at a suitable effector-to-target ratio (e.g., 5:1).

-

T-Cell Activation: Add T-cell activation reagents to the co-culture.

-

Incubation: Incubate the co-culture for an additional 48 to 72 hours.

-

Proliferation Measurement: Measure T-cell proliferation according to the manufacturer's instructions for the chosen proliferation assay kit (e.g., by flow cytometry for CFSE dilution or colorimetric analysis for BrdU incorporation).

C. Data Analysis

-

Quantify T-cell proliferation in each condition.

-

Compare the proliferation of T-cells co-cultured with 2-PAB-treated cancer cells to those co-cultured with vehicle-treated cells. An increase in T-cell proliferation upon treatment with 2-PAB indicates a reversal of IDO1-mediated immunosuppression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibition of Kynurenine Production by 2-PAB in SKOV-3 Cells

| 2-PAB Conc. (µM) | Kynurenine (µM) ± SD | % Inhibition |

| Vehicle Control | 55.2 ± 3.1 | 0 |

| 0.1 | 50.1 ± 2.8 | 9.2 |

| 1 | 35.8 ± 2.2 | 35.1 |

| 10 | 12.3 ± 1.5 | 77.7 |

| 50 | 4.6 ± 0.8 | 91.7 |

| 100 | 3.9 ± 0.6 | 92.9 |

| Epacadostat (1 µM) | 5.1 ± 0.9 | 90.8 |

| No IFN-γ | 2.5 ± 0.4 | - |

(Note: Data presented are for illustrative purposes only.)

Table 2: Effect of 2-PAB on T-Cell Proliferation in a Co-culture System

| Condition | T-Cell Proliferation (Fold Change vs. No Activation) ± SD |

| T-Cells Alone (Activated) | 12.5 ± 1.1 |

| + SKOV-3 (IFN-γ) + Vehicle | 4.2 ± 0.5 |

| + SKOV-3 (IFN-γ) + 2-PAB (10 µM) | 9.8 ± 0.9 |

| + SKOV-3 (IFN-γ) + Epacadostat (1 µM) | 10.5 ± 1.0 |

| + SKOV-3 (No IFN-γ) | 11.9 ± 1.2 |

(Note: Data presented are for illustrative purposes only.)

References

- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobials. 2. Substituted benzothiazolylbenzylamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyruvoylaminobenzamide: Exploring its Untapped Potential as a Kinase Inhibitor

Absence of direct evidence linking 2-Pyruvoylaminobenzamide to kinase inhibition in publicly available research prevents the creation of specific application notes and protocols at this time. Extensive searches have not yielded any studies that evaluate or identify this compound as a kinase inhibitor.

While the direct inhibitory effects of this compound on kinases remain uncharacterized, the broader family of benzamide derivatives has shown significant promise in the field of kinase inhibition. Numerous studies have explored the synthesis and biological evaluation of various benzamide-containing compounds as potent inhibitors of different kinases, playing crucial roles in cellular signaling pathways.

This document, therefore, provides a comprehensive overview of the general methodologies and protocols used to assess potential kinase inhibitors, using the benzamide scaffold as a relevant example. It is intended to guide researchers in designing experiments to evaluate novel compounds, such as this compound, for their kinase inhibitory potential.

General Principles of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism. They function by transferring a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors typically act by competing with ATP for its binding site on the enzyme, thereby preventing phosphorylation of the substrate.

Experimental Protocols for Assessing Kinase Inhibitors

The following section outlines standard experimental protocols that can be adapted to investigate the potential of a novel compound, such as this compound, as a kinase inhibitor.

Table 1: Representative Kinase Inhibition Data for Benzamide Derivatives

| Compound Class | Target Kinase(s) | IC50 Value(s) | Reference |

| 2-aminobenzimidazoles | Aurora Kinases | Varies by derivative | [1] |

| Pyrimidylaminobenzamides | Tie-2 Kinase | Varies by derivative | Not Found |

| Other Benzamide Derivatives | Various Kinases | Varies by derivative | Not Found |

Note: This table is illustrative and does not contain data for this compound due to the lack of available information.

In Vitro Kinase Inhibition Assay

This is the primary method to determine if a compound directly inhibits the activity of a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

-

Reaction Setup: In a multi-well plate, add the purified kinase enzyme, its specific substrate (a peptide or protein), and the assay buffer.

-

Compound Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the amount of phosphorylated substrate. Common detection methods include:

-

Luminescence-based assays: Measure the amount of ATP remaining after the reaction.

-

Fluorescence-based assays: Use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

-

Radioisotope-based assays: Use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Cell-Based Kinase Activity Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Workflow for Cell-Based Kinase Activity Assay:

Caption: Workflow for a cell-based kinase activity assay.

Protocol:

-

Cell Culture: Culture a cell line that expresses the target kinase and its downstream substrate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Analysis of Substrate Phosphorylation: Measure the phosphorylation level of the kinase's direct downstream substrate using methods such as:

-

Western Blotting: Use an antibody specific to the phosphorylated form of the substrate to visualize the effect of the inhibitor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the amount of the phosphorylated substrate.

-

-

Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation by this compound.

Signaling Pathway Visualization

Understanding the signaling pathway in which a target kinase is involved is crucial for interpreting the results of inhibition studies.

Illustrative Kinase Signaling Pathway:

Caption: A generic kinase signaling cascade illustrating a potential point of inhibition.

Conclusion and Future Directions

While there is currently no direct evidence to support the role of this compound as a kinase inhibitor, its chemical structure, containing a benzamide moiety, suggests that it warrants investigation. The protocols and workflows described in this document provide a foundational framework for researchers to systematically evaluate the kinase inhibitory potential of this compound and other novel compounds. Such studies are essential for the discovery and development of new targeted therapies for a range of diseases. Future research should focus on screening this compound against a panel of kinases to identify potential targets, followed by detailed enzymatic and cell-based assays to characterize its inhibitory activity and mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening with 2-Pyruvoylaminobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the compound 2-Pyruvoylaminobenzamide. Given the absence of specific HTS data for this molecule in the current literature, we present two detailed, representative protocols for common HTS assays where a compound with its chemical features could be evaluated: an enzyme inhibition assay and a cell viability/cytotoxicity assay.

Application Note 1: Screening of this compound as a Potential Serine Protease Inhibitor

Introduction

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, including digestion, blood coagulation, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for drug discovery. This compound, with its reactive pyruvoyl group and benzamide moiety, presents a chemical scaffold that could potentially interact with the active site of serine proteases, making it a candidate for screening as an inhibitor. This application note describes a high-throughput screening protocol to evaluate the inhibitory activity of this compound against a model serine protease.

Experimental Protocol: Fluorescence-Based Serine Protease Inhibition Assay

This protocol is designed for a 384-well plate format suitable for HTS.

Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

-

Serine Protease: (e.g., Trypsin, Chymotrypsin) at a stock concentration of 1 mg/mL in assay buffer.

-

Fluorogenic Substrate: (e.g., Boc-Gln-Ala-Arg-AMC) at a stock concentration of 10 mM in DMSO.

-

Test Compound: this compound at a stock concentration of 10 mM in DMSO.

-

Positive Control: A known serine protease inhibitor (e.g., Aprotinin) at a stock concentration of 1 mM in DMSO.

-

Negative Control: DMSO.

-

384-well black, flat-bottom plates.

-

Plate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm).

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound in DMSO.

-

Using an acoustic liquid handler or a multi-channel pipette, dispense 50 nL of the compound solutions, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a working solution of the serine protease in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 µg/mL).

-

Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.

-

Mix the plate on an orbital shaker for 1 minute at 400 rpm.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the fluorogenic substrate in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM).

-

Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground))

-

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Presentation

| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| This compound | Serine Protease | Fluorescence | 12.5 | 1.2 | 98.2 |

| Aprotinin (Positive Control) | Serine Protease | Fluorescence | 0.02 | 1.0 | 100.0 |

Diagrams

Caption: High-throughput screening workflow for serine protease inhibition.

Caption: Inhibition of a signaling pathway by this compound.

Application Note 2: Evaluating the Cytotoxicity of this compound

Introduction

Assessing the cytotoxic potential of a compound is a critical step in the drug discovery process. High-throughput screening methods for cytotoxicity allow for the rapid evaluation of a compound's effect on cell viability across various cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2] This application note provides a protocol for screening this compound for its cytotoxic effects using the CellTiter-Glo® assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well plate format.

Materials and Reagents:

-

Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) in appropriate culture medium.

-

Culture Medium: (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Test Compound: this compound at a stock concentration of 10 mM in DMSO.

-

Positive Control: A known cytotoxic agent (e.g., Staurosporine) at a stock concentration of 1 mM in DMSO.

-

Negative Control: DMSO.

-

CellTiter-Glo® 2.0 Reagent. [1]

-

384-well white, clear-bottom tissue culture-treated plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Dilute the cells in culture medium to a final density of 2,500 cells/20 µL.

-

Dispense 20 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 5 µL of the diluted compound solutions, positive control, and negative control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Assay Reagent Addition and Signal Detection:

-

Equilibrate the assay plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[1]

-

Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.[1]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the controls:

-

% Viability = 100 * (Luminescencesample - Luminescencebackground) / (Luminescencenegative control - Luminescencebackground)

-

-

Plot the % viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Hypothetical Data Presentation

| Compound | Cell Line | Assay Type | EC50 (µM) | Hill Slope | Max Effect (% Viability) |

| This compound | HeLa | Luminescence | 25.3 | 1.5 | 5.6 |

| Staurosporine (Positive Control) | HeLa | Luminescence | 0.05 | 1.1 | 2.1 |

Diagrams

Caption: High-throughput screening workflow for cell viability assessment.

Caption: Luminescent detection of ATP from viable cells.

References

Analytical Methods for the Detection of 2-Pyruvoylaminobenzamide

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pyruvoylaminobenzamide (2-PABA) is a metabolite of interest in various biological and chemical systems. Accurate and reliable quantification of 2-PABA is crucial for understanding its role in metabolic pathways, for use as a potential biomarker, and for quality control in drug development processes. While specific, validated analytical methods for this compound are not widely published, this document provides detailed protocols for two robust analytical methods appropriate for its detection and quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of similar small organic molecules and provide a strong foundation for in-lab validation.

Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of 2-PABA in relatively clean sample matrices, such as pharmaceutical formulations or in vitro reaction mixtures.

Experimental Protocol

1. Principle

2-PABA is separated from other components in the sample matrix on a C18 reverse-phase HPLC column using an isocratic mobile phase. The compound is then detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 2-PABA.

2. Materials and Reagents

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

3. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

4. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 50:50 (v/v) acetonitrile and water, with 0.1% formic acid. Degas the mobile phase before use.

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-PABA standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

-

Solid Samples (e.g., pharmaceutical powders): Accurately weigh a portion of the sample, dissolve it in the mobile phase, vortex, and sonicate to ensure complete dissolution. Dilute as necessary to fall within the calibration range.

-

Liquid Samples (e.g., in vitro assays): Dilute the sample with the mobile phase to the appropriate concentration.

-

Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.

6. HPLC Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

7. Data Analysis

-

Generate a calibration curve by plotting the peak area of the 2-PABA standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of 2-PABA in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC-UV method upon validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Linear Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Method 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of 2-PABA in complex biological matrices such as plasma, urine, or cell lysates, offering superior sensitivity and selectivity compared to HPLC-UV.

Experimental Protocol

1. Principle

2-PABA is first separated from the sample matrix using reverse-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of 2-PABA is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity.

2. Materials and Reagents

-

This compound (analytical standard)

-

Internal Standard (IS) (e.g., a stable isotope-labeled 2-PABA or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Standard laboratory glassware and consumables

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

3. Instrumentation

-

UHPLC or HPLC system

-

Autosampler

-

Column oven

-